Chromatographic Resolution: Retention Index Separation of para- vs. meta- and ortho-Hydroxybenzoic Acid 2TMS Isomers
The para-substituted bis-TMS derivative (target compound) exhibits a retention index of 1620.5 on a VF-5MS capillary column, which is 47.5 index units higher than the meta-isomer (3-hydroxybenzoic acid, 2TMS; RI = 1573) and 113.7 index units higher than the ortho-isomer (salicylic acid, 2TMS; RI = 1506.8) under comparable temperature-programmed GC conditions [1][2][3]. This quantitative separation enables unambiguous identification of 4-hydroxybenzoic acid in complex biological matrices without isomeric interference.
| Evidence Dimension | Retention Index (Van Den Dool and Kratz RI, non-polar column) |
|---|---|
| Target Compound Data | RI = 1620.5 (VF-5MS column, multi-step temperature program: 60°C initial to 270°C final) |
| Comparator Or Baseline | 3-Hydroxybenzoic acid 2TMS (meta): RI = 1573 (VF-5MS); Salicylic acid 2TMS (ortho): RI = 1506.8 (VAR5 method, C10–C36 n-alkanes) |
| Quantified Difference | ΔRI = +47.5 vs. meta-isomer; ΔRI = +113.7 vs. ortho-isomer |
| Conditions | Non-polar capillary column (5%-phenyl-95%-dimethylpolysiloxane), temperature-programmed GC, n-alkane retention index calibration |
Why This Matters
Procurement of the correct bis-TMS positional isomer reference standard is essential for accurate compound annotation in GC-MS-based metabolomics workflows, as the para isomer elutes distinctly later than its meta and ortho counterparts, and database matches are isomer-specific.
- [1] NIST Chemistry WebBook. 4-Hydroxybenzoic acid, 2TMS derivative. Retention Index: 1620.5 (VF-5MS). Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2078139&Units=SI&Mask=3FFF&Type=LINEAR-RI-NON-POLAR-CUSTOM View Source
- [2] NIST Chemistry WebBook. 3-Hydroxybenzoic acid, 2TMS derivative. Retention Index: 1573 (VF-5MS). Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3782841&Units=CAL&Type=LINEAR-RI-NON-POLAR-RAMP View Source
- [3] Golm Metabolome Database (GMD). Salicylic acid (2TMS). Retention Index: 1506.8 (VAR5 method, n-alkanes C10–C36). Available at: https://gmd.mpimp-golm.mpg.de/ View Source
